5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-aminopyrazole with ethynylbenzene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which provide a high yield and selectivity . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as laboratory methods. The focus is on optimizing reaction conditions to achieve higher yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s photophysical properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the phenylethynyl group.
5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 5 and 7 positions, which can alter their biological activity and photophysical properties.
Uniqueness
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is unique due to its phenylethynyl group, which enhances its ability to interact with specific molecular targets and improves its photophysical properties. This makes it particularly valuable in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H9N3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2-phenylethynyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-9-11-17-14(16-13)8-10-15-17/h1-5,8-11H |
InChI Key |
JUYYDIQIZQAERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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